N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H20N4 and its molecular weight is 328.419. The purity is usually 95%.
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Scientific Research Applications
Phosphodiesterase Inhibition
Compounds related to N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been investigated for their inhibitory activity against cyclic GMP phosphodiesterases, a class of enzymes involved in the regulation of intracellular levels of cyclic nucleotides. This activity is of interest due to the potential therapeutic applications in treating cardiovascular diseases and erectile dysfunction. For instance, specific inhibitors of cGMP-specific (type V) phosphodiesterase have shown promising enzymatic and cellular activity, as well as in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996).
Cognitive Impairment Treatment
Research has also focused on the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors, targeting cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This includes the development of compounds with picomolar inhibitory potency for PDE1, exhibiting excellent selectivity against other PDE families and demonstrating efficacy in vivo (Li et al., 2016).
Antitumor and Antimicrobial Activities
The structural versatility of N-arylpyrazole-containing enaminones has been exploited in the synthesis of substituted pyridines, pyrazoles, and pyrimidines with potential antitumor and antimicrobial activities. These compounds have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (human breast cell line) and HEPG2 (liver carcinoma cell line), with activity comparable to standard drugs like 5-fluorouracil. Additionally, their antimicrobial activity has been evaluated, highlighting their potential as therapeutic agents (Riyadh, 2011).
Novel Synthesis Methods
Innovative synthetic approaches for aminopyrazoles and related compounds, including this compound, have been developed to enhance the efficiency and scalability of production. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been applied to facilitate the preparation of these compounds from commercial aryl halides with good to excellent yields, supporting their potential for large-scale production and further pharmaceutical application (Wilson et al., 2012).
Properties
IUPAC Name |
N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)20(16(2)24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWCTROONONUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.